Product packaging for Cyclopropyl-(4-isobutoxybenzyl)-amine(Cat. No.:CAS No. 1095127-65-3)

Cyclopropyl-(4-isobutoxybenzyl)-amine

Cat. No.: B1452613
CAS No.: 1095127-65-3
M. Wt: 219.32 g/mol
InChI Key: GTWMBVQQSXDPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopropyl-(4-isobutoxybenzyl)-amine (CAS 1095127-65-3) is an organic compound with the molecular formula C 14 H 21 NO and a molecular weight of 219.32 g/mol . This amine derivative features a benzyl ether group and a cyclopropylamine moiety, a structure known for its value in medicinal chemistry due to the unique properties of the cyclopropane ring, such as conferring rigidity and potentially improving metabolic stability . While specific biological data for this exact compound is limited in the public domain, it is structurally related to the potent cyclopropyl carboxamide class of compounds investigated as novel antimalarial agents . These related compounds exhibit high potency against the asexual blood stage of Plasmodium falciparum and have been shown to target cytochrome b , a component of the mitochondrial electron transport chain in the malaria parasite . Given this context, this compound serves as a valuable chemical intermediate or building block for researchers in drug discovery, particularly for the synthesis and exploration of new compounds targeting parasitic infections and mitochondrial function . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B1452613 Cyclopropyl-(4-isobutoxybenzyl)-amine CAS No. 1095127-65-3

Properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(2)10-16-14-7-3-12(4-8-14)9-15-13-5-6-13/h3-4,7-8,11,13,15H,5-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWMBVQQSXDPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclopropyl-(4-isobutoxybenzyl)-amine, a compound of interest in medicinal chemistry, has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound is characterized by a cyclopropyl group attached to a benzylamine structure with an isobutoxy substituent. The synthesis of this compound often involves palladium-catalyzed reactions, which facilitate the formation of carbon-aryl bonds. Recent studies have demonstrated efficient synthetic routes that utilize aminomethyl-cyclopropanes, showcasing the compound's versatility in medicinal applications .

Pharmacological Properties

This compound exhibits a range of biological activities primarily linked to its interaction with neurotransmitter receptors. Notably, it has been investigated for its effects on the serotonin receptor system, particularly the 5-HT2A receptor. The compound has shown potential in modulating sleep patterns by increasing slow-wave sleep and decreasing nocturnal awakenings, suggesting a role in treating sleep disorders .

Key Findings:

  • Increased Slow-Wave Sleep: Administering the compound resulted in significant increases in slow-wave sleep duration compared to placebo controls.
  • Reduced Awakenings: The compound decreased the number of awakenings post-sleep onset, indicating potential benefits for patients with sleep disturbances .

Selectivity and Safety Profile

The selectivity of this compound towards the 5-HT2A receptor has been noted as a critical aspect of its pharmacological profile. It exhibits minimal interaction with other serotonin receptors (e.g., 5-HT1A, 5-HT1B), which may reduce the risk of side effects commonly associated with non-selective serotonergic agents. This selective action is particularly advantageous in developing therapies for psychotic disorders without the adverse effects typically seen with broader-spectrum drugs .

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of this compound:

  • Study on Sleep Disorders:
    • Objective: Assess the impact on sleep architecture.
    • Results: Significant improvements in slow-wave sleep were reported at doses ranging from 1 mg to 40 mg, demonstrating dose-dependent efficacy .
  • Molecular Docking Studies:
    • Objective: Investigate binding affinities to various receptors.
    • Findings: Molecular docking simulations indicated strong binding affinity to the 5-HT2A receptor while showing negligible interaction with other monoamine receptors, supporting its selectivity profile .
  • Antimicrobial Activity:
    • Although primarily studied for its neuropharmacological effects, preliminary evaluations have suggested potential antimicrobial properties. Further research is needed to elucidate these findings and their implications for therapeutic use .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Biological Activity
Cyclopropyl derivatives are known for their unique structural features that can enhance biological activity. The cyclopropyl group often contributes to improved metabolic stability and reduced lipophilicity, which are desirable properties in drug development. For instance, cyclopropyl-containing compounds have been shown to act as bioisosteres for larger substituents, providing similar or enhanced pharmacological profiles while potentially reducing side effects .

1.2 Therapeutic Potential
Studies have indicated that cyclopropyl-(4-isobutoxybenzyl)-amine may exhibit significant therapeutic effects. Research has highlighted its potential as a scaffold for developing drugs targeting various conditions, including neurological disorders and cancer. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions and other coupling strategies. Recent advancements have demonstrated efficient pathways for the formation of aminomethyl-cyclopropanes, which can be further functionalized to yield the desired amine compound .

2.2 Case Study: Arylation Reactions
A notable case study involved the arylation of cyclopropanes using aryl boronic acids in a palladium-catalyzed process, leading to high enantiomeric ratios of the resulting products. This method illustrates the versatility of cyclopropyl derivatives in synthetic chemistry and their potential application in creating complex pharmaceutical agents .

Comparative Analysis of Cyclopropyl Derivatives

The following table summarizes key properties and applications of cyclopropyl derivatives in medicinal chemistry:

Compound Biological Activity Synthetic Method Therapeutic Application
This compoundModulates neurotransmitter systemsPalladium-catalyzed arylationPotential treatment for neurological disorders
Other Cyclopropyl DerivativesVaries; often enhances metabolic stabilityVarious coupling reactionsCancer therapeutics, anti-inflammatory agents

Future Directions and Research Opportunities

The applications of this compound present numerous opportunities for future research:

  • Expanded Biological Testing: Further exploration of its pharmacological properties could lead to the discovery of new therapeutic agents.
  • Novel Synthesis Routes: Developing more efficient synthesis methods could enhance the accessibility of this compound for research and clinical use.
  • Mechanistic Studies: Investigating the mechanisms by which cyclopropyl derivatives exert their biological effects could inform the design of more effective drugs.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) on Benzyl Ring Molecular Weight (g/mol) Key Properties/Activities Reference
Cyclopropyl-(4-isobutoxybenzyl)-amine 4-isobutoxy ~247.3 (calculated) High lipophilicity; potential metabolic stability due to branched ether
Cyclopropyl-(4-methyl-2-thienylbenzyl)-amine 4-methyl, 2-thiophene 243.40 Enhanced π-π interactions (thiophene); moderate solubility
Cyclopropyl-(2-methoxy-5-CF3-benzyl)-amine 2-methoxy, 5-trifluoromethyl 245.24 Electron-withdrawing CF3 improves target binding; moderate IC50 in BRD4 inhibition
Cyclopropyl-(3-fluoro-5-methoxybenzyl)-amine 3-fluoro, 5-methoxy ~225.3 (calculated) Fluorine enhances electronegativity; methoxy improves solubility
Cyclopropyl-(2,4-dichlorobenzyl)-amine 2,4-dichloro 230.13 High halogenated hydrophobicity; potential toxicity concerns

Notes:

  • Isobutoxy vs. Methoxy/CF3 : The isobutoxy group in the target compound offers greater steric hindrance and lipophilicity than methoxy but less electron-withdrawing character than CF3. This may balance membrane permeability and metabolic stability .
  • Thiophene vs.

Pharmacological and Binding Properties

  • BRD4 Inhibition : Analogs like cyclopropyl-(3-ethyl-triazolo[4,3-b]pyridazin-6-yl)-amine (compound 8, ) showed IC50 values in the hundreds of µM range for BRD4(I) inhibition, suggesting moderate activity. The isobutoxy derivative’s bulkier substituent might hinder binding to shallow pockets but improve selectivity .
  • Solubility and Stability : Compounds with methoxy or fluorine substituents (e.g., 3-fluoro-5-methoxy analog) demonstrated better aqueous solubility than halogenated or CF3-containing derivatives. The isobutoxy group’s branched structure may reduce crystallization, enhancing solubility compared to linear chains .

Metabolic and Toxicity Profiles

  • Metabolism : CF3- and halogenated analogs (e.g., 2,4-dichloro derivative) are prone to oxidative metabolism, whereas isobutoxy’s ether linkage may resist hydrolysis, prolonging half-life .
  • Toxicity : Thiophene-containing analogs () carry risks of reactive metabolite formation, while isobutoxy’s lack of aromatic heterocycles may mitigate this .

Preparation Methods

Alkylation of 4-Hydroxybenzonitrile to Form 4-Isobutoxybenzonitrile

The initial step involves the alkylation of 4-hydroxybenzonitrile with an alkyl halide bearing an isobutyl group to yield 4-isobutoxybenzonitrile. The preferred alkyl halide is isobutyl bromide. This reaction is conducted in the presence of a weak base and a protic solvent. Potassium carbonate is commonly used as the weak base, facilitating the substitution reaction under mild conditions.

  • Reagents: 4-hydroxybenzonitrile, isobutyl bromide, potassium carbonate
  • Solvent: Protic solvent (e.g., water or alcohol)
  • Temperature: Ambient to 70°C
  • Outcome: Formation of 4-isobutoxybenzonitrile

Reduction of 4-Isobutoxybenzonitrile to (4-Isobutoxyphenyl)methanamine

The nitrile group in 4-isobutoxybenzonitrile is reduced to the corresponding amine, (4-isobutoxyphenyl)methanamine, by hydrogenation or hydride reduction methods.

  • Reduction Methods:
    • Catalytic hydrogenation using Pd/C, Pt, Raney Ni, Ni, Pt, or Rh catalysts
    • Hydride reduction using aluminum hydrides or boron hydrides
  • Preferred Method: Catalytic hydrogenation for higher selectivity and yield
  • Temperature: Ambient to 100°C (typically ambient to 70°C)
  • Solvent: Non-alcoholic or non-polar solvents such as acetonitrile, dimethylformamide (DMF), dichloromethane, tetrahydrofuran (THF), or toluene

Acylation of (4-Isobutoxyphenyl)methanamine

The amine obtained is then acylated to form an intermediate carbamoyl derivative. Carbonyldiimidazole (CDI) is the preferred acylating agent due to its efficiency and mild reaction conditions.

  • Reagents: (4-isobutoxyphenyl)methanamine, carbonyldiimidazole
  • Solvent: Non-alcoholic solvents such as acetonitrile or DMF
  • Temperature: 0°C to 20°C, preferably 0°C to 5°C
  • Outcome: Formation of carbamoyl intermediate essential for subsequent nucleophilic substitution

Nucleophilic Substitution to Form this compound

The carbamoyl intermediate undergoes nucleophilic substitution with cyclopropylamine or a related amine to yield this compound. This step is typically carried out under mild conditions to maintain functional group integrity.

  • Reagents: Carbamoyl intermediate, cyclopropylamine
  • Solvent: Non-polar or non-alcoholic solvents (acetonitrile, DMF, etc.)
  • Temperature: Ambient to 70°C
  • Notes: The reaction avoids highly toxic reagents such as phosgene or isocyanates, enhancing safety and scalability

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Solvent(s) Temperature Range Product
1 Alkylation 4-hydroxybenzonitrile Isobutyl bromide, potassium carbonate Protic solvent Ambient to 70°C 4-isobutoxybenzonitrile
2 Reduction 4-isobutoxybenzonitrile Pd/C catalyst (hydrogenation) or hydrides Acetonitrile, DMF, DCM, THF Ambient to 70°C (4-isobutoxyphenyl)methanamine
3 Acylation (4-isobutoxyphenyl)methanamine Carbonyldiimidazole (CDI) Acetonitrile, DMF 0°C to 5°C Carbamoyl intermediate
4 Nucleophilic Substitution Carbamoyl intermediate Cyclopropylamine Acetonitrile, DMF Ambient to 70°C This compound

Research Findings and Analysis

  • The alkylation step benefits from the use of potassium carbonate as a weak base to avoid side reactions and maintain high selectivity for the isobutoxy substitution.
  • Reduction via catalytic hydrogenation is preferred over hydride reagents due to better control, fewer side products, and easier scalability.
  • Use of carbonyldiimidazole for acylation avoids hazardous reagents like phosgene and diphenyl phosphoryl azide, which are toxic and pose industrial safety risks.
  • The nucleophilic substitution step is optimized by conducting the reaction in non-alcoholic, non-polar solvents at moderate temperatures to ensure high yields and purity.
  • Avoidance of isocyanates and phosgene derivatives in the synthesis route significantly improves the safety profile and industrial applicability of the process.
  • Solvent choice (acetonitrile, DMF) is critical for solubility and reaction efficiency, balancing polarity and inertness.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Cyclopropyl-(4-isobutoxybenzyl)-amine with high purity?

  • Methodological Answer : Multi-step synthesis involving cyclopropanation and subsequent functionalization is typical. For example, cyclopropyl groups can be introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation. The 4-isobutoxybenzyl moiety may be attached via reductive amination or nucleophilic substitution. Purification often employs column chromatography (silica gel) or recrystallization. Monitoring reaction progress via TLC and characterizing intermediates using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR should show characteristic cyclopropyl protons (δ ~0.5–1.5 ppm, split into multiplets due to ring strain) and aromatic signals from the 4-isobutoxybenzyl group (δ ~6.5–7.5 ppm). 13C^{13}C NMR confirms the cyclopropyl carbons (δ ~5–15 ppm) and the carbonyl/aromatic carbons.
  • IR : Stretching frequencies for N-H (~3300 cm1^{-1}) and C-O (isobutoxy group, ~1250 cm1^{-1}) are critical.
  • HRMS : Exact mass matching the molecular formula (C14_{14}H21_{21}NO) confirms purity .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in Curtius-like rearrangements?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states (TS) and activation energies. Key steps:

Geometry Optimization : Optimize reactant, TS, and product structures.

IRC Analysis : Verify TS connectivity via intrinsic reaction coordinate (IRC) trajectories.

Energy Calculations : Compare activation energies (ΔE^‡) for competing pathways (e.g., concerted vs. stepwise mechanisms). Studies on cyclopropane/cyclopropene derivatives show ΔE^‡ differences of ~2–3 kcal/mol between TS geometries, favoring concerted mechanisms .

Q. How do experimental and computational activation energies for Curtius rearrangements involving cyclopropyl amines correlate?

  • Methodological Answer :

  • Experimental : Use 1H^1H NMR kinetics (e.g., monitoring azide decay) and Eyring analysis to derive ΔH^‡ and ΔS^‡. For cyclopropenoyl azides, experimental ΔH^‡ ≈ 25–30 kcal/mol aligns with DFT predictions .
  • Computational : CBS-QB3//B3LYP/6-31G* methods yield ΔE^‡ values within ±2 kcal/mol of experimental data. Discrepancies may arise from solvent effects (CPCM model) or neglected entropy contributions .
  • Resolution Strategy : Use hybrid meta-GGA functionals (e.g., M06-2X) for improved accuracy in non-covalent interactions .

Q. How does cyclopropyl ring strain influence reaction mechanisms in amine derivatives?

  • Methodological Answer :

  • Bond Strength : Cyclopropyl C-C bonds (~110 kcal/mol) are weaker than typical sp3^3-sp3^3 bonds, facilitating ring-opening or stabilization of bent TS geometries.
  • Transition-State Stabilization : In Curtius rearrangements, cyclopropane/cyclopropene substituents lower ΔE^‡ by 2–5 kcal/mol compared to linear analogs, attributed to partial π-stabilization in TS .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropyl carbons can quantify TS distortion .

Contradiction Analysis

  • Issue : Discrepancies between DFT-predicted and experimental ΔE^‡ for cyclopropane derivatives.
  • Resolution :
    • Solvent Corrections : Apply implicit solvation models (e.g., CPCM) to DFT calculations.
    • Entropy Considerations : Include vibrational entropy contributions in gas-phase calculations.
    • Multi-reference Methods : Use CASSCF for systems with significant diradical character .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-(4-isobutoxybenzyl)-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-(4-isobutoxybenzyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.